molecular formula C18H31NOSn B13906382 3-Tributylstannanyl-pyridine-2-carbaldehyde

3-Tributylstannanyl-pyridine-2-carbaldehyde

Cat. No.: B13906382
M. Wt: 396.2 g/mol
InChI Key: WVXILALXQAVXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tributylstannyl)picolinaldehyde is an organotin compound that features a picolinaldehyde moiety bonded to a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tributylstannyl)picolinaldehyde typically involves the reaction of picolinaldehyde with tributyltin hydride. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, the reaction of picolinaldehyde with tributyltin chloride in the presence of a palladium catalyst and a suitable base can yield 3-(tributylstannyl)picolinaldehyde .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(Tributylstannyl)picolinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tributylstannyl)picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tributylstannyl)picolinaldehyde involves its ability to participate in radical reactions due to the presence of the tributylstannyl group. This group can donate a hydrogen atom, facilitating radical chain reactions. The picolinaldehyde moiety can interact with various molecular targets, including enzymes and receptors, through its aldehyde functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tributylstannyl)picolinaldehyde is unique due to the combination of the picolinaldehyde moiety and the tributylstannyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C18H31NOSn

Molecular Weight

396.2 g/mol

IUPAC Name

3-tributylstannylpyridine-2-carbaldehyde

InChI

InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-3-1-2-4-7-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;

InChI Key

WVXILALXQAVXBE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.